2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]-N-(4-phenylbutyl)acetamide
Overview
Description
2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]-N-(4-phenylbutyl)acetamide is a useful research compound. Its molecular formula is C15H20N4OS and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.13578245 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
The scientific interest in 2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]-N-(4-phenylbutyl)acetamide derivatives primarily revolves around their synthesis and biological evaluation. For example, a study conducted by Evren et al. (2019) focused on the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which were then studied for their anticancer activity. The compounds were synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives, and their structures were elucidated using 1H-NMR, 13C-NMR, LC-MS/MS spectral data, and elemental analyses. Among the synthesized compounds, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide showed high selectivity and significant apoptosis induction in human lung adenocarcinoma cells compared to NIH/3T3 mouse embryoblast cell lines, though not as high as the standard, cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Structural and Biological Activities
Another research by Liu et al. (2005) synthesized compounds like 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide from substituted acetophenone, triazole, and phenyl isothiocyanate through several step reactions. The structure of one compound was determined by single-crystal X-ray diffraction analysis, showcasing its potential weak CH···N intermolecular interaction, which stabilizes the structure. Biological tests revealed these compounds to possess antifungal and plant growth regulating activities (Liu et al., 2005).
Antimicrobial Applications
Baviskar et al. (2013) synthesized a new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide to determine their antimicrobial activity. These compounds exhibited significant in vitro antibacterial and antifungal activities, showcasing the potential of this compound derivatives in combating microbial infections (Baviskar, Khadabadi, & Deore, 2013).
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylbutyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-12-17-15(19-18-12)21-11-14(20)16-10-6-5-9-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3,(H,16,20)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMCRJHZKMCUJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NCCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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